molecular formula C8H9NO5S B135336 2-Methoxy-5-sulfamoylbenzoic acid CAS No. 22117-85-7

2-Methoxy-5-sulfamoylbenzoic acid

Cat. No.: B135336
CAS No.: 22117-85-7
M. Wt: 231.23 g/mol
InChI Key: SQAILWDRVDGLGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Methoxy-5-sulfamoylbenzoic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-methoxy-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAILWDRVDGLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944759
Record name 2-Methoxy-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22117-85-7
Record name 5-(Aminosulfonyl)-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22117-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methoxy-5-sulfamoylbenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-5-sulfamoylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-sulphamoyl-o-anisic acid
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Record name 2-METHOXY-5-SULFAMOYLBENZOIC ACID
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Synthesis routes and methods

Procedure details

Methyl 2-methoxy-5-sulfamoylbenzoate (4.91 g, 20 mmol) was dissolved in methanol (30 mL). 2 N aqueous sodium hydroxide (30 mL, 60 mmol) was added, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into 2 N hydrochloric acid, and the separated solid was filtered to give the title compound (4.55 g, 98.3%) as a white solid.
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98.3%
Customer
Q & A

Q1: What are the known toxicological effects of 2-Methoxy-5-sulfamoylbenzoic acid in subchronic oral intake?

A1: Research indicates that while this compound is classified as low hazard [], subchronic oral intake in rats led to several disorders, primarily impacting the liver and kidneys. These effects included increased urea concentration, elevated aminotransferase activity, and decreased catalase activity []. Microscopic examination revealed fatty liver dystrophy, proliferation of Kupffer cells, and enlarged glomeruli in the kidneys [].

Q2: How does the structure of this compound influence its toxicity compared to other benzoic acid derivatives?

A2: Studies comparing this compound with other benzoic acid derivatives like 4-chlorobenzoic acid and 4-methoxybenzoic acid revealed that the chlorine-containing derivative, 4-chlorobenzoic acid, exhibited the most significant organotoxic effects []. This suggests that the presence and position of substituents on the benzene ring can significantly influence the toxicity of benzoic acid derivatives.

Q3: What are the potential applications of this compound in coordination chemistry?

A3: this compound (Hsba) functions as a ligand in the synthesis of Cu(II) complexes []. Researchers have successfully synthesized a novel Cu(II) complex using Hsba alone and eight mixed-ligand Cu(II) complexes by combining Hsba with various 2-aminopyridine derivatives []. These complexes were characterized using techniques like FTIR, UV-Vis spectroscopy, and elemental analysis [].

Q4: Can this compound be used to synthesize pharmaceutical compounds?

A4: Yes, this compound is a key precursor in the synthesis of N-1-ethyl-2-pyrrolidinylmethyl-2-methoxy-5-sulfamoylbenzamide []. This compound exhibits tranquilizing effects and potential for treating duodenal ulcers [].

Q5: Are there improved synthetic methods for producing this compound?

A5: While specific details are limited in the available literature, research suggests the existence of an improved synthesis method for this compound []. Further investigation into patent literature and scientific publications may reveal more about this optimized process.

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